molecular formula C16H16N2O4 B5757393 N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide

N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide

Cat. No.: B5757393
M. Wt: 300.31 g/mol
InChI Key: QOCOWFGSUZBRMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide, commonly known as MNBD, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is commonly used as a fluorescent probe in biological and biochemical studies.

Scientific Research Applications

MNBD has been widely used as a fluorescent probe in biological and biochemical studies. It is commonly used to study the binding of small molecules to proteins and nucleic acids. MNBD has been used to study the binding of DNA to various proteins, including transcription factors and enzymes. It has also been used to study the binding of small molecules to proteins, such as the binding of ligands to G protein-coupled receptors.

Mechanism of Action

MNBD works by binding to specific molecules in biological systems and undergoing a conformational change that results in fluorescence. The mechanism of action of MNBD is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when a donor fluorophore, such as MNBD, transfers energy to an acceptor fluorophore, resulting in fluorescence.
Biochemical and Physiological Effects:
MNBD has been shown to have minimal biochemical and physiological effects on biological systems. It is relatively non-toxic and does not interfere with biological processes. MNBD has been used in a wide range of biological and biochemical studies and has been shown to be a reliable fluorescent probe.

Advantages and Limitations for Lab Experiments

MNBD has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can be used to study a wide range of biological and biochemical processes. MNBD is also relatively non-toxic and does not interfere with biological processes. However, MNBD has some limitations for lab experiments. It has a relatively short excitation wavelength, which can limit its use in certain applications. MNBD can also be sensitive to pH changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of MNBD in scientific research. One potential application is in the study of protein-protein interactions. MNBD could be used as a fluorescent probe to study the binding of proteins to each other. Another potential application is in the study of RNA-protein interactions. MNBD could be used to study the binding of RNA to various proteins. Finally, MNBD could be used in the development of new drugs that target specific proteins or nucleic acids. Overall, MNBD has the potential to be a valuable tool in a wide range of biological and biochemical studies.

Synthesis Methods

MNBD can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-nitroaniline with 3,5-dimethylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure MNBD. The synthesis of MNBD is relatively straightforward, and the compound can be obtained in good yields.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-6-11(2)8-12(7-10)16(19)17-14-9-13(18(20)21)4-5-15(14)22-3/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCOWFGSUZBRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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